molecular formula C25H22BrNO3 B11272304 5-(3-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272304
M. Wt: 464.3 g/mol
InChI Key: GPWYQYPXKKGLGK-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, methoxyphenyl, and methylphenyl groups attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylboronic acid, 4-methoxybenzaldehyde, and 4-methylbenzylamine.

    Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like Suzuki coupling, aldol condensation, and reductive amination.

    Cyclization: The key step involves cyclization to form the dihydropyrrolone core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the dihydropyrrolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the methylphenyl group, which may affect its reactivity and biological activity.

    5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a thione group instead of a carbonyl group, which can alter its chemical properties.

Properties

Molecular Formula

C25H22BrNO3

Molecular Weight

464.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22BrNO3/c1-16-6-8-17(9-7-16)15-27-23(19-4-3-5-20(26)14-19)22(24(28)25(27)29)18-10-12-21(30-2)13-11-18/h3-14,23,28H,15H2,1-2H3

InChI Key

GPWYQYPXKKGLGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

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